molecular formula C25H23N5O2S B1662845 bisindolylmaleimide IX CAS No. 125314-64-9

bisindolylmaleimide IX

Cat. No.: B1662845
CAS No.: 125314-64-9
M. Wt: 457.5 g/mol
InChI Key: DSXXEELGXBCYNQ-UHFFFAOYSA-N
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Scientific Research Applications

Ro31-8220 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Bisindolylmaleimide IX, also known as Ro 31-8220, is a potent inhibitor of Protein Kinase C (PKC) isoforms . It has been found to be a potent inhibitor of SARS-CoV-2 in-vitro, with its primary target being the viral main protease 3CLpro .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities. In the case of PKC isoforms, it inhibits their kinase activity, which plays a crucial role in several cellular processes . For SARS-CoV-2, it inhibits the 3CLpro enzyme, which is essential for the virus’s life cycle .

Biochemical Pathways

This compound affects several biochemical pathways. It induces a conformational change and subcellular redistribution of Bax from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators . This leads to the activation of caspase-9 and subsequent activation of effector caspases . It also inhibits DNA topoisomerase, generates DNA breaks, and activates the Atm-p53 and Atm-Chk2 pathways .

Pharmacokinetics

It has been observed that the compound may precipitate in cell cultures at concentrations greater than 10 μm , which could impact its bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. It induces cell cycle arrest and cell death . In chronic lymphocytic leukaemic cells, it activates the cleavage of Mcl-1, an antiapoptotic member of the Bcl-2 family . In the context of SARS-CoV-2, it has been found to be a potent inhibitor of the virus in-vitro .

Safety and Hazards

Bisindolylmaleimide IX is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Bisindolylmaleimide IX has been identified as a potential treatment for COVID-19 and drug-resistant chronic myeloid leukemia (CML). Further clinical evaluation is supported for its potential use in treating these diseases .

Preparation Methods

The synthesis of Ro31-8220 involves multiple steps, starting with the preparation of the indole derivatives. The key synthetic route includes the formation of the bisindolylmaleimide core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Ro31-8220 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ro31-8220 is part of a class of compounds known as bisindolylmaleimides, which are characterized by their ability to inhibit protein kinases. Similar compounds include:

Ro31-8220 is unique due to its high selectivity and potency against multiple PKC isoforms, making it a valuable tool for studying PKC-related signaling pathways and potential therapeutic applications .

Properties

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXEELGXBCYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154736
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125314-64-9
Record name Bisindolylmaleimide IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125314-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 31-8220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-31-8220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of Ro 31-8220?

A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ro 31-8220 interact with PKC?

A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?

A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?

A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:

  • Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]
  • Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]
  • Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]
  • Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]

Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?

A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.

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